molecular formula C18H10F6N4 B2671814 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-35-9

9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2671814
CAS No.: 338962-35-9
M. Wt: 396.296
InChI Key: RDSQDZNOZSOLNE-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex organic compound belonging to the class of triazolo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl groups and a triazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(4-Methylphenyl)-1,8-naphthyridin-2-ylhydrazone.

    Cyclization Reaction: The hydrazone undergoes cyclization in the presence of copper(II) acetate (Cu(OAc)2) under microwave irradiation. This step is crucial for forming the triazolo-naphthyridine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors for batch-wise synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the naphthyridine core, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Reduced triazole or naphthyridine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used in the synthesis of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: Inhibits enzymes such as kinases, which are crucial for cell signaling and proliferation.

    DNA Interaction: Binds to DNA, interfering with replication and transcription processes.

    Receptor Modulation: Modulates receptor activity, affecting cellular responses and signaling pathways.

Comparison with Similar Compounds

  • 9-Phenyl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
  • 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl, phenyl, chloro) affects the compound’s chemical and biological properties.
  • Biological Activity: Variations in substituents can lead to differences in antibacterial, anticancer, and other biological activities.
  • Chemical Stability: The stability of the compound under various conditions can vary based on the substituents present.

Properties

IUPAC Name

9-(4-methylphenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N4/c1-9-2-4-10(5-3-9)15-27-26-14-7-6-11-12(17(19,20)21)8-13(18(22,23)24)25-16(11)28(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSQDZNOZSOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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